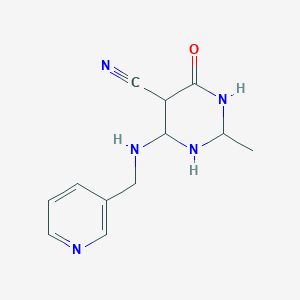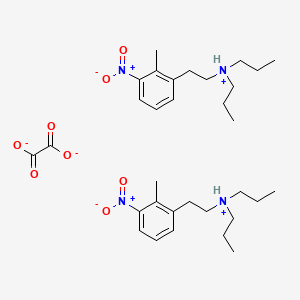
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate is a chemical compound with the molecular formula C17H26N2O6 and a molecular weight of 354.39814 g/mol . . This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves several steps. One common synthetic route includes the nitration of 2-methylphenylethylamine to form 2-methyl-3-nitrophenylethylamine. This intermediate is then reacted with di-n-propylamine to form the desired ammonium salt. The final step involves the formation of the oxalate salt by reacting the ammonium compound with oxalic acid .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate can be compared with other similar compounds such as:
2-Methyl-3-Nitrophenylethylamine: This compound is an intermediate in the synthesis of the ammonium oxalate salt.
N,N-Di-n-Propylamine: This compound is used in the synthesis of the ammonium salt.
Oxalic Acid: This compound is used to form the oxalate salt.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and ammonium groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H50N4O8 |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
2-(2-methyl-3-nitrophenyl)ethyl-dipropylazanium;oxalate |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19;3-1(4)2(5)6/h2*6-8H,4-5,9-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BEHZEMYXVOHZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


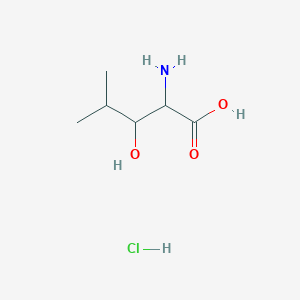
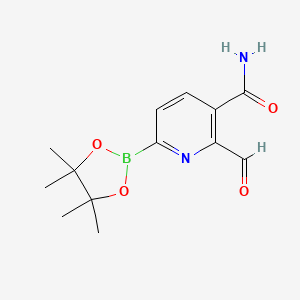
![S-(1-Methyl-2-phenyl-1H-benzo[b][1,4]diazepin-4-yl) ethanethioate](/img/structure/B14782838.png)
![(1S,4aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14782842.png)
![(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B14782854.png)
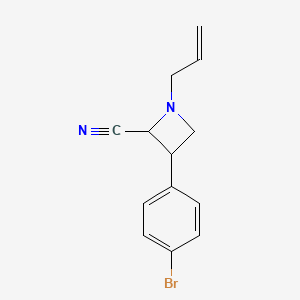
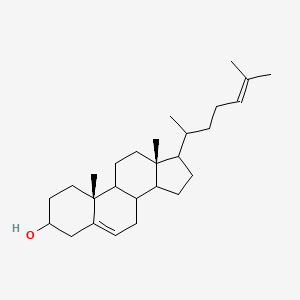
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)
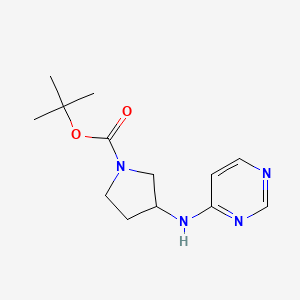
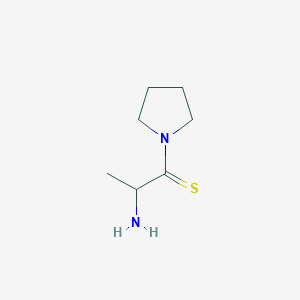

![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
